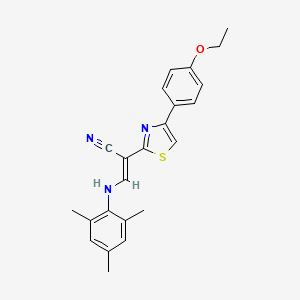
(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(mesitylamino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(mesitylamino)acrylonitrile, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound belongs to the thiazole family and has shown promising results in preclinical studies.
Scientific Research Applications
Nonlinear Optical Limiting
Compounds with structures similar to "(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(mesitylamino)acrylonitrile" have been designed, synthesized, and characterized for their potential in optoelectronic devices. For instance, donor-acceptor substituted thiophene dyes have demonstrated enhanced nonlinear optical limiting behavior, useful in protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan et al., 2018).
Antimicrobial and Antitumor Activities
Derivatives of acrylonitrile, particularly those involving thiazolyl or benzothiazolyl moieties, have been synthesized and shown to possess significant biological properties. For example, compounds synthesized through α-Aroylketene Dithioacetal Mediated Synthesis exhibited noteworthy anti-tumor, antioxidant, and anti-inflammatory activities, especially against breast carcinoma cell lines (Bhale et al., 2018).
Organic Synthesis and Polymer Research
Acrylonitrile derivatives are pivotal in polymer research, offering insights into polymerization processes and the development of materials with specific properties. For instance, the diradical polymerization of acrylonitrile initiated by certain cyclopropanecarboxylate compounds has been explored to understand the kinetics and mechanisms involved in polymer formation (Li et al., 1991).
Development of Fluorescent Materials
New fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core have been developed, showcasing a wide range of fluorescent colors and intensities. These compounds exhibit multifunctional properties, including good emission in both the solid phase and in suspension, making them suitable for applications in bioimaging and as potential materials for optical devices (Eltyshev et al., 2021).
Corrosion Inhibition
Acrylonitrile derivatives, particularly those with tetrazole moieties, have been investigated for their corrosion inhibition efficiency on mild steel in acidic environments. These studies provide insights into the design of more efficient corrosion inhibitors for industrial applications (Verma et al., 2016).
properties
IUPAC Name |
(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2,4,6-trimethylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-5-27-20-8-6-18(7-9-20)21-14-28-23(26-21)19(12-24)13-25-22-16(3)10-15(2)11-17(22)4/h6-11,13-14,25H,5H2,1-4H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUVVUHOVOUUAY-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3C)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3C)C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(mesitylamino)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

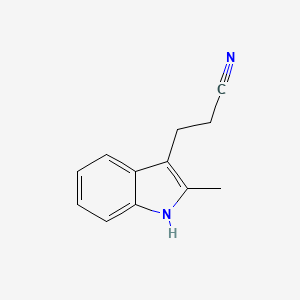
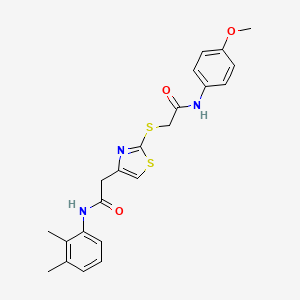
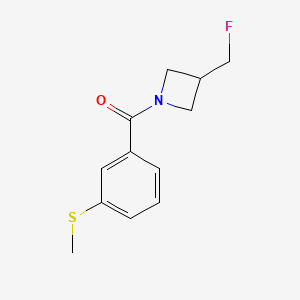
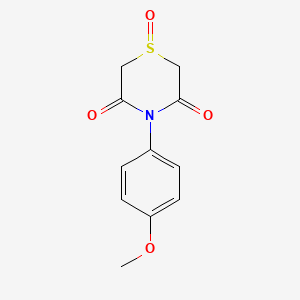
![N-(3-chloro-4-methylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498765.png)
![Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2498766.png)

![1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane](/img/structure/B2498769.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2498772.png)

![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498776.png)

